what is the mechanism of action of ML-00253764 hydrochloride
what is the mechanism of action of ML-00253764 hydrochloride
An In-depth Technical Guide on the Core Mechanism of Action of ML-00253764 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-00253764 hydrochloride is a potent, non-peptidic, and brain-penetrant small molecule identified as a selective antagonist of the Melanocortin 4 Receptor (MC4R).[1] Its primary mechanism of action involves the competitive inhibition of agonist binding to MC4R, a G protein-coupled receptor (GPCR) pivotal in regulating energy homeostasis and body weight.[1][2] Beyond its well-documented role in preventing cachexia in preclinical models, recent studies have elucidated a novel anticancer activity.[3][4] This is mediated through the inhibition of downstream signaling pathways, including the ERK1/2 and Akt pathways, leading to antiproliferative and proapoptotic effects in cancer cells expressing MC4R.[5][6] This document provides a comprehensive overview of the molecular mechanism, quantitative pharmacological data, and detailed experimental protocols relevant to the study of ML-00253764 hydrochloride.
Introduction to the Melanocortin 4 Receptor (MC4R)
The Melanocortin 4 Receptor (MC4R) is a key component of the central nervous system's melanocortin system.[3] As a GPCR, its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), triggers a cascade of intracellular events, primarily through the Gαs protein subunit.[4] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7] This signaling pathway is fundamental to the regulation of food intake and energy expenditure.[2] Dysregulation of the MC4R pathway is associated with obesity and cachexia.[3] Emerging evidence also points to the expression and functional role of MC4R in various cancer types, including glioblastoma and melanoma, where it can promote cell proliferation and survival.[4][8]
Core Mechanism of Action: MC4R Antagonism
ML-00253764 acts as a direct antagonist at the MC4R. It competitively binds to the receptor, thereby blocking the binding of endogenous agonists like α-MSH.[1] This antagonism prevents the conformational changes in the receptor necessary for G-protein coupling and subsequent activation of adenylyl cyclase, resulting in a decrease in cAMP production.[7] Some evidence also suggests ML-00253764 may act as an inverse agonist, capable of reducing the basal, ligand-independent activity of the MC4R.[3]
The selectivity profile of ML-00253764 demonstrates a clear preference for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R, making it a valuable tool for selectively probing MC4R function.[1][7]
Anticancer Mechanism: Inhibition of Pro-Survival Pathways
In cancer cells expressing MC4R, such as glioblastoma and melanoma, receptor activation has been linked to the stimulation of pro-survival and proliferative signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[4][5] ML-00253764 has been shown to exert antiproliferative and proapoptotic effects by inhibiting the phosphorylation, and thus the activation, of both ERK1/2 and Akt.[5][6][8] This action is dependent on the presence of MC4R, as the effect is significantly diminished in MC4R-null cells.[4] The reduction in ERK1/2 and Akt signaling leads to decreased proliferation and the downregulation of anti-apoptotic proteins like BCL-XL, ultimately promoting programmed cell death.[6]
Data Presentation
Table 1: Receptor Binding Affinity and Functional Antagonism
This table summarizes the binding affinity (Ki) and functional inhibitory concentration (IC50) of ML-00253764 hydrochloride for human melanocortin receptors.
| Parameter | Receptor | Value (µM) | Reference |
| Binding Affinity (Ki) | hMC4R | 0.16 | [1][7] |
| Functional Antagonism (IC50) | hMC4R | 0.103 - 0.32 | [1] |
| hMC3R | 0.81 | [1] | |
| hMC5R | 2.12 | [1] |
Table 2: In Vitro Anticancer Activity
This table presents the half-maximal inhibitory concentration (IC50) for the antiproliferative effects of ML-00253764 in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 Value | Reference |
| U-118 | Glioblastoma | 6.56 µM | [5] |
| A-2058 | Melanoma (B-raf V600E) | 11.1 nM | [4] |
| WM 266-4 | Melanoma (B-raf V600D) | 33.7 nM | [4] |
| A-2058 Clone 1 (MC4R null) | Melanoma | 360.1 nM | [4] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of ML-00253764 for the MC4R.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human MC4R in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Harvest cells, wash with PBS, and lyse in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the lysate at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4) and determine protein concentration via a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (5-10 µg protein/well).
-
Add 25 µL of a range of concentrations of ML-00253764 (the competitor ligand).
-
Add 25 µL of a fixed concentration of a radiolabeled MC4R agonist, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]NDP-α-MSH), typically at a concentration near its Kd.
-
Define non-specific binding by adding a high concentration of an unlabeled agonist (e.g., 1 µM NDP-α-MSH) in separate wells.
-
Incubate the plate for 60-90 minutes at room temperature.
-
-
Harvesting and Data Analysis:
-
Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow filters to dry, and measure radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This protocol measures the ability of ML-00253764 to antagonize agonist-induced cAMP production.
-
Cell Seeding:
-
Seed HEK293 cells expressing MC4R into a 96-well plate at a density that yields a confluent monolayer the next day.
-
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Pre-incubate cells for 15-30 minutes in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add varying concentrations of ML-00253764 to the wells and incubate for 15 minutes.
-
Add a fixed concentration of an MC4R agonist (e.g., NDP-α-MSH at its EC80 concentration) to all wells except the basal control.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., HTRF).
-
Generate a dose-response curve by plotting the cAMP level against the concentration of ML-00253764.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot for ERK/Akt Phosphorylation
This protocol assesses the effect of ML-00253764 on key signaling proteins in cancer cells.
-
Cell Treatment and Lysis:
-
Plate cancer cells (e.g., A-2058 melanoma cells) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat cells with desired concentrations of ML-00253764 for various time points (e.g., 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 min at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, phospho-Akt (p-Akt), and total Akt.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.sssup.it [iris.sssup.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
